molecular formula C15H15NO2 B13559184 (3R,4S)-4-(Naphthalen-1-YL)pyrrolidine-3-carboxylic acid

(3R,4S)-4-(Naphthalen-1-YL)pyrrolidine-3-carboxylic acid

Cat. No.: B13559184
M. Wt: 241.28 g/mol
InChI Key: NLVXTQPLGJBYLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-4-(Naphthalen-1-YL)pyrrolidine-3-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a naphthalene group at the 4-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-(Naphthalen-1-YL)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the naphthalene and carboxylic acid groups. One common approach is the cyclization of suitable precursors under acidic or basic conditions. For example, the condensation of naphthalene-1-carbaldehyde with a suitable amine followed by cyclization can yield the desired pyrrolidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-(Naphthalen-1-YL)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups.

    Substitution: The naphthalene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the naphthalene ring .

Scientific Research Applications

(3R,4S)-4-(Naphthalen-1-YL)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R,4S)-4-(Naphthalen-1-YL)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-4-(Naphthalen-1-YL)pyrrolidine-3-carboxylic acid is unique due to its specific chiral configuration and the presence of both a naphthalene group and a carboxylic acid group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-naphthalen-1-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-15(18)14-9-16-8-13(14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13-14,16H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVXTQPLGJBYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.